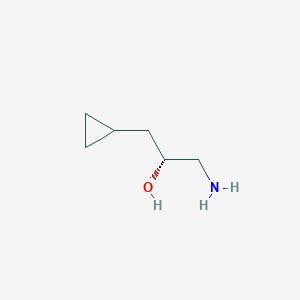
(2R)-1-amino-3-cyclopropylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-amino-3-cyclopropylpropan-2-ol: is a chiral compound with a cyclopropyl group attached to the second carbon of a propanol chain, which also bears an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-amino-3-cyclopropylpropan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent or catalyst. For example, the reduction of a cyclopropyl ketone with a chiral borane reagent can yield the desired product with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions, to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1-amino-3-cyclopropylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R)-1-amino-3-cyclopropylpropan-2-ol serves as a valuable chiral building block for the construction of more
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R)-1-amino-3-cyclopropylpropan-2-ol |
InChI |
InChI=1S/C6H13NO/c7-4-6(8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
Clé InChI |
WDIBTYAMLORTRA-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC1C[C@H](CN)O |
SMILES canonique |
C1CC1CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


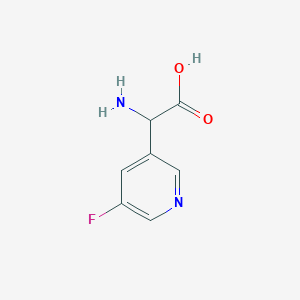
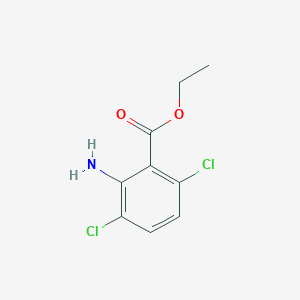
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)

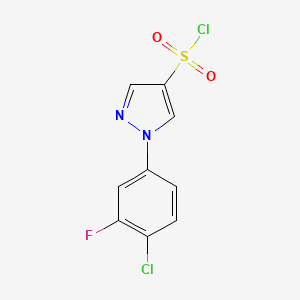

![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
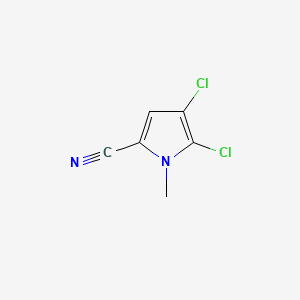
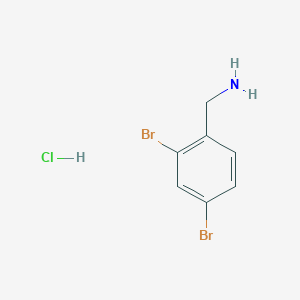
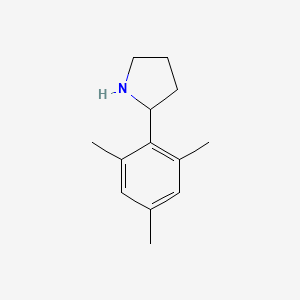
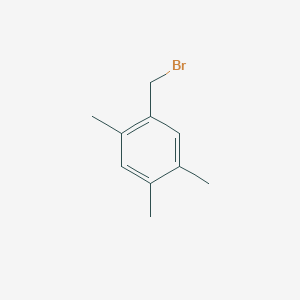

![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
